N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride
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Overview
Description
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride is an organic compound that belongs to the class of amides It is characterized by the presence of a bromo-substituted phenyl ring and a methylamino group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride typically involves the following steps:
Bromination: The starting material, 2-methylphenylamine, is brominated using bromine in the presence of a suitable solvent such as acetic acid to yield 4-bromo-2-methylphenylamine.
Acetylation: The brominated product is then acetylated using acetic anhydride to form N-(4-bromo-2-methylphenyl)acetamide.
Methylation: The acetamide is subsequently methylated using methyl iodide in the presence of a base such as potassium carbonate to produce N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to amines.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products include various substituted phenylacetamides.
Oxidation: Products include N-oxides.
Reduction: Products include primary or secondary amines.
Hydrolysis: Products include 4-bromo-2-methylphenylamine and acetic acid.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies investigating the interaction of amides with biological targets such as enzymes and receptors.
Industrial Applications: It is employed in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-2-methylphenyl)-2-(methylamino)acetamide hydrochloride
- N-(4-fluoro-2-methylphenyl)-2-(methylamino)acetamide hydrochloride
- N-(4-iodo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride
Uniqueness
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with biological targets. The bromine atom can participate in halogen bonding, which can enhance the binding affinity to certain receptors or enzymes compared to its chloro, fluoro, or iodo counterparts. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for the synthesis of diverse derivatives.
Properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(methylamino)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O.ClH/c1-7-5-8(11)3-4-9(7)13-10(14)6-12-2;/h3-5,12H,6H2,1-2H3,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWBKIPBIFURXSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CNC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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